molecular formula C7H11NO3 B2477964 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester CAS No. 331005-96-0

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester

Cat. No.: B2477964
CAS No.: 331005-96-0
M. Wt: 157.169
InChI Key: XPYJCKBYZDSVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester is a chemical compound with a complex structure that includes a butenoic acid backbone, a dimethylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester can be achieved through several methods. One common approach involves the radical polymerization of acrylonitrile with 3-aminocarbonyl-3-butenoic acid methyl ester in a mixed solvent system of dimethyl sulfoxide and deionized water . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours to ensure complete polymerization.

Industrial Production Methods

For industrial production, the suspension polymerization method is often employed. This involves the use of aqueous medium and specific monomer feed ratios to achieve high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) . The process is optimized to produce high-performance materials suitable for various applications, including carbon fiber precursors.

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as both an enzyme inhibitor and a precursor for high-performance materials sets it apart from other similar compounds.

Properties

IUPAC Name

methyl (E)-4-(dimethylamino)-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8(2)5-4-6(9)7(10)11-3/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYJCKBYZDSVTK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.